Methyl 2-bromo-5-fluoro-4-(4-methylpiperazin-1-yl)benzoate
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Overview
Description
Methyl 2-bromo-5-fluoro-4-(4-methylpiperazin-1-yl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom, a fluorine atom, and a methylpiperazine group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-5-fluoro-4-(4-methylpiperazin-1-yl)benzoate typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-5-fluoro-4-(4-methylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Oxidation and Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can further undergo oxidation or reduction reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include substituted benzoates, biaryl compounds, and various derivatives of the original ester.
Scientific Research Applications
Chemistry: In organic synthesis, Methyl 2-bromo-5-fluoro-4-(4-methylpiperazin-1-yl)benzoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may be explored for its effects on various biological targets, including enzymes and receptors.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique functional groups allow for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-fluoro-4-(4-methylpiperazin-1-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the methylpiperazine group can enhance its binding affinity and selectivity towards certain targets, influencing various molecular pathways.
Comparison with Similar Compounds
Methyl 2-fluorobenzoate: Lacks the bromine and methylpiperazine groups, making it less reactive in certain coupling reactions.
Methyl 2-bromo-5-fluoropyridine: Contains a pyridine ring instead of a benzoate ester, leading to different reactivity and applications.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a boronic ester group, making it suitable for different types of coupling reactions.
Uniqueness: Methyl 2-bromo-5-fluoro-4-(4-methylpiperazin-1-yl)benzoate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both bromine and fluorine atoms, along with the methylpiperazine group, makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
methyl 2-bromo-5-fluoro-4-(4-methylpiperazin-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrFN2O2/c1-16-3-5-17(6-4-16)12-8-10(14)9(7-11(12)15)13(18)19-2/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEODFWFISYFCRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C(=C2)Br)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrFN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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